![molecular formula C18H23N3O3 B13725139 {2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13725139.png)
{2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrazole ring substituted with an acetylphenyl group and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Acetylphenyl Group: The acetylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carbamate Ester: The final step involves the reaction of the substituted pyrazole with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the acetyl group can yield alcohol derivatives.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as halogenation or alkylation agents.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Biochemical Research: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Utilized in the synthesis of polymers with specific functionalities.
Mécanisme D'action
The mechanism of action of {2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The pyrazole ring and acetylphenyl group play crucial roles in binding to the active sites of target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
- {2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid methyl ester
- {2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid ethyl ester
- {2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid isopropyl ester
Comparison:
- Structural Differences: The primary difference lies in the ester group attached to the carbamic acid. The tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and binding affinity.
- Unique Properties: The tert-butyl ester variant may exhibit different solubility, stability, and bioavailability compared to its methyl, ethyl, and isopropyl counterparts, making it unique for specific applications.
Propriétés
Formule moléculaire |
C18H23N3O3 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[4-(3-acetylphenyl)pyrazol-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C18H23N3O3/c1-13(22)14-6-5-7-15(10-14)16-11-20-21(12-16)9-8-19-17(23)24-18(2,3)4/h5-7,10-12H,8-9H2,1-4H3,(H,19,23) |
Clé InChI |
WLPSIRGTLOAQRF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)C2=CN(N=C2)CCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


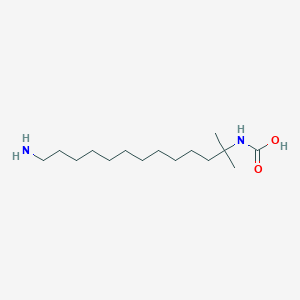
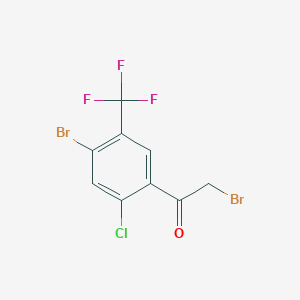

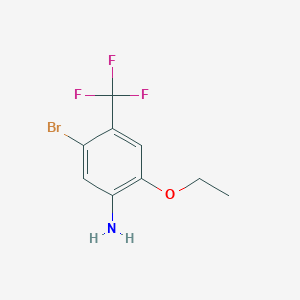
![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)
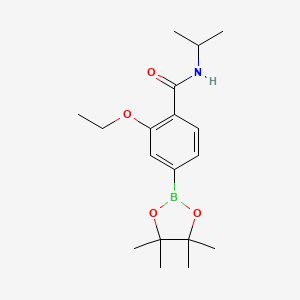


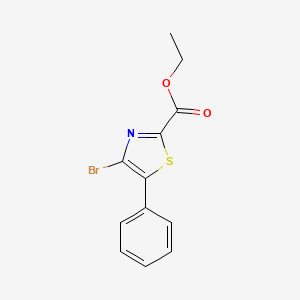
![5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13725092.png)
![(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13725099.png)
![Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate](/img/structure/B13725112.png)
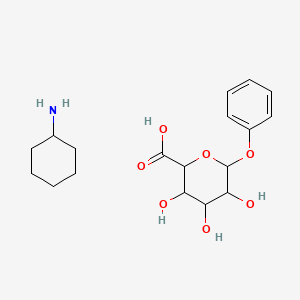
![(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid](/img/structure/B13725116.png)
